molecular formula C20H23FN4O2 B2566189 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 1903246-46-7

2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2566189
CAS RN: 1903246-46-7
M. Wt: 370.428
InChI Key: DKEBPPNWJXWIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23FN4O2 and its molecular weight is 370.428. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Characterization

Compounds with structures similar to 2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone have been synthesized using various chemical approaches, including click chemistry. These compounds are characterized using IR, NMR, and MS studies, with analyses such as thermal stability (TGA, DSC), single crystal XRD, and Hirshfeld surfaces computational method for intercontact analysis in crystal structures (Govindhan et al., 2017).

2. Biological Activity and Pharmacological Applications

Novel conformationally restricted butyrophenones, structurally related to the query compound, have been evaluated for their affinity towards dopamine and serotonin receptors, suggesting potential as antipsychotic agents. The evaluation includes in vitro assays for receptor affinity and in vivo assays for antipsychotic potential (Raviña et al., 2000). Additionally, the synthesis of derivatives like EST64454, a σ1 receptor antagonist, demonstrates applications in pain management, highlighting the compound's high solubility and permeability, alongside its pharmacokinetic profile suitable for therapeutic applications (Díaz et al., 2020).

3. Antimicrobial and Antifungal Research

Compounds structurally similar to the query have been screened for antimicrobial and antifungal activities. For example, triazole derivatives containing a piperazine nucleus demonstrated promising results against various bacterial strains and fungal infections, suggesting a potential for developing new antimicrobial and antifungal agents (Mermer et al., 2018).

4. Molecular Docking and Drug Design

Research into inhibitors of HIV-1 attachment and other viral interactions often involves the synthesis and evaluation of compounds with piperazine structures. These studies include molecular docking to elucidate interactions with target proteins, offering insights into the design of novel therapeutic agents (Wang et al., 2009).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-16-6-2-4-8-18(16)27-14-20(26)25-11-9-24(10-12-25)19-13-15-5-1-3-7-17(15)22-23-19/h2,4,6,8,13H,1,3,5,7,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEBPPNWJXWIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

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